7-METHOXY-1,3-BENZOXAZOL-2-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-METHOXY-1,3-BENZOXAZOL-2-AMINE is a heterocyclic compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol . This compound belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of a methoxy group at the 7th position and an amino group at the 2nd position makes this compound unique and of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-METHOXY-1,3-BENZOXAZOL-2-AMINE typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminophenol with methoxy-substituted benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free or green chemistry approaches, such as ball-milling, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-METHOXY-1,3-BENZOXAZOL-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxazole N-oxide.
Reduction: Formation of 7-methoxybenzo[d]oxazol-2-amine derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
7-METHOXY-1,3-BENZOXAZOL-2-AMINE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 7-METHOXY-1,3-BENZOXAZOL-2-AMINE involves its interaction with specific molecular targets. For instance, in its anthelmintic activity, the compound has been shown to up-regulate the metabolism of purine and pyrimidine while down-regulating sphingolipid metabolism. This disrupts the metabolic processes of parasitic nematodes, leading to their death . Molecular docking studies have indicated that the compound may not target tubulin beta chain and glutamate-gated channels, suggesting alternative pathways .
Comparison with Similar Compounds
N-methylbenzo[d]oxazol-2-amine: Similar structure but with a methyl group instead of a methoxy group.
Benzo[d]thiazol-2-amine: Contains a sulfur atom instead of an oxygen atom in the ring.
Oxaprozin: A non-steroidal anti-inflammatory drug containing an oxazole ring.
Uniqueness: 7-METHOXY-1,3-BENZOXAZOL-2-AMINE is unique due to the presence of the methoxy group at the 7th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other oxazole derivatives and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
7-methoxy-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-11-6-4-2-3-5-7(6)12-8(9)10-5/h2-4H,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXCAUPTRHQYNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.